molecular formula C9H12N2 B1618996 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE CAS No. 4836-98-0

3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE

Cat. No.: B1618996
CAS No.: 4836-98-0
M. Wt: 148.2 g/mol
InChI Key: IYANYSZUKHQLKL-UHFFFAOYSA-N
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Description

Historical Trajectory of Isoquinoline (B145761) and Dihydroisoquinoline Alkaloid Research

The journey into the significance of the isoquinoline framework began in the 19th century with the isolation of the first bioactive isoquinoline alkaloid, morphine, from the opium poppy. cyclicpharma.com This discovery marked a pivotal moment, sparking extensive research into a class of natural products that would prove to be one of the largest and most pharmacologically significant groups of alkaloids. nih.gov The parent compound, isoquinoline, was first isolated from coal tar in 1885. dntb.gov.ua

Isoquinoline alkaloids are predominantly found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae. nih.gov These natural products, derived biosynthetically from the amino acid tyrosine, exhibit a remarkable diversity of structures and biological effects, from the analgesic properties of morphine and codeine to the antispasmodic effects of papaverine. cyclicpharma.comnih.govdntb.gov.ua

Early research focused on the isolation, structure elucidation, and synthesis of these complex natural products. A significant breakthrough in understanding their formation was the recognition of norlaudanosoline as a common precursor for many more complex isoquinoline alkaloids, including protoberberines and aporphines. nih.gov Seminal synthetic methodologies, such as the Bischler-Napieralski and Pictet-Spengler reactions, were developed to construct the core isoquinoline and dihydroisoquinoline skeletons, enabling chemists to access these structures in the laboratory and paving the way for the systematic exploration of their medicinal potential. rsc.orgorganic-chemistry.org This historical foundation has established the isoquinoline and its reduced forms, like the dihydroisoquinoline system, as fundamental building blocks in drug discovery.

Conformational Features and Core Structure of the 3,4-Dihydroisoquinoline (B110456) System

The core structure of 3,4-dihydroisoquinoline consists of a benzene (B151609) ring fused to a partially hydrogenated pyridine ring. This arrangement contains both sp² hybridized atoms (in the aromatic ring and at the C1 and N2 positions of the imine) and sp³ hybridized atoms (at the C3 and C4 positions). This mix of hybridization prevents the heterocyclic ring from adopting a planar conformation, as doing so would introduce significant torsional and angle strain.

Conformational analysis, the study of the different three-dimensional arrangements a molecule can adopt through rotation around single bonds, is crucial for understanding its interaction with biological targets. imperial.ac.uk While extensive X-ray and computational studies have been performed on the fully saturated 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring, which typically prefers a half-chair conformation to minimize steric interactions, the 3,4-dihydroisoquinoline system has its own distinct conformational preferences. mdpi.com

Due to the C1=N2 double bond, the heterocyclic ring in the 3,4-dihydroisoquinoline scaffold is forced into a puckered conformation. Theoretical and computational models suggest that this system likely adopts a twisted half-chair or an envelope conformation. In these arrangements, the sp³-hybridized C3 and C4 atoms are displaced from the plane formed by the rest of the molecule, thereby alleviating the inherent ring strain. The specific conformation and its relative stability are influenced by the nature and position of substituents, which can introduce steric interactions that favor one conformer over another. This structural flexibility and defined three-dimensional shape are key to the molecule's ability to fit into the specific binding pockets of biological macromolecules.

Table 1: Key Conformational Concepts

Concept Description Relevance to 3,4-Dihydroisoquinoline
Ring Puckering The deviation of a cyclic molecule from a planar structure. Essential to relieve strain from the sp³ hybridized C3 and C4 atoms.
Half-Chair Conformation A common puckered conformation for six-membered rings containing double bonds. A likely low-energy conformation for the 3,4-dihydroisoquinoline ring.
Torsional Strain The increase in potential energy of a molecule due to repulsion between electrons in bonds on adjacent atoms. Minimized by adopting a non-planar, puckered conformation.

| Steric Interaction | The repulsive interaction that occurs when non-bonded atoms are forced closer than their van der Waals radii allow. | Substituents on the ring influence the preferred conformation to minimize these interactions. |

Strategic Importance of the 3,4-Dihydroisoquinolin-2(1H)-yl Moiety as a Privileged Scaffold in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its close relative, the 3,4-dihydroisoquinoline core, are widely recognized as privileged scaffolds. organic-chemistry.orgnuph.edu.uaresearchgate.net Their rigid, yet conformationally defined, three-dimensional structure provides an excellent platform for the spatial presentation of various functional groups, enabling interactions with a wide range of biological receptors and enzymes.

The strategic importance of this scaffold is underscored by its presence in numerous natural products and synthetic compounds with diverse and potent pharmacological activities. dntb.gov.uaresearchgate.net Derivatives of the dihydro- and tetrahydroisoquinoline core have been developed as:

Anticancer Agents: The scaffold is a vital component in the design of novel antitumor compounds. nuph.edu.uaresearchgate.net

Anti-inflammatory Agents: Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, which is implicated in inflammatory diseases.

Antimicrobial and Antiviral Agents: The core structure is featured in compounds with significant activity against bacteria, fungi, and viruses. dntb.gov.ua

Neuroprotective Agents: Certain tetrahydroisoquinoline derivatives have shown promise in models of neurodegenerative disorders like Parkinson's disease. rsc.org

The synthetic accessibility of the dihydroisoquinoline core, through well-established reactions, further enhances its value in drug discovery. organic-chemistry.org This allows for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties, making it an enduring and valuable tool for medicinal chemists.

Overview of Research Directions on 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE and its Functionalized Derivatives

While this compound itself is primarily utilized as a synthetic intermediate or building block, its functionalized derivatives are the focus of intense and varied research efforts. cyclicpharma.com The N-amino group serves as a versatile handle for introducing a wide array of substituents, leading to novel compounds with tailored biological activities. Current research directions are largely centered on leveraging the privileged nature of the dihydroisoquinoline scaffold to address specific therapeutic challenges.

Table 2: Research Applications of Functionalized 3,4-Dihydroisoquinoline Derivatives

Derivative Class Therapeutic Area Research Focus
3,4-Dihydroisoquinolin-1(2H)-ones Agriculture / Plant Pathology Development of potent antioomycete agents to combat plant pathogens like Pythium recalcitrans. rsc.org
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides Oncology Design of novel and druglike inhibitors of Poly(ADP-ribose) polymerase (PARP) for cancer therapy. nih.gov
1,3-Disubstituted 3,4-dihydroisoquinolines Gastroenterology / Pharmacology Synthesis of novel spasmolytic agents for relaxing smooth muscle. mdpi.com
N-Substituted 6,7-dimethoxy-3,4-dihydroisoquinolines Oncology Reversal of P-glycoprotein-mediated multidrug resistance in cancer cells. nuph.edu.ua

| 3,4-Dihydroisoquinoline-2(1H)-carboxamides | Immunology / Inflammation | Discovery of covalent STING inhibitors as potential treatments for autoimmune and autoinflammatory diseases. |

A significant area of investigation involves the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. Researchers have developed these compounds as potent agents against plant pathogens, with some showing higher efficacy than existing commercial fungicides. rsc.org Another critical research avenue is in oncology, where 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as novel inhibitors of the DNA repair enzyme PARP, a key target in cancer treatment. nih.gov Furthermore, other functionalized derivatives are being explored for their spasmolytic (smooth muscle relaxant) activity and their ability to reverse multidrug resistance in cancer, highlighting the remarkable versatility of this scaffold in addressing diverse medical needs. mdpi.comnuph.edu.ua

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-amine
Source PubChem
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InChI

InChI=1S/C9H12N2/c10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYANYSZUKHQLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197496
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-amino-
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Molecular Weight

148.20 g/mol
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CAS No.

4836-98-0
Record name 3,4-Dihydro-2(1H)-isoquinolinamine
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Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline
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Record name NSC82330
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Record name Isoquinoline, 1,2,3,4-tetrahydro-2-amino-
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Record name 2-AMINO-1,2,3,4-TETRAHYDROISOQUINOLINE
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Advanced Characterization and Structural Elucidation of 3,4 Dihydroisoquinolin 2 1h Amine Derivatives

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are the first line of investigation for confirming the identity and purity of newly synthesized 3,4-dihydroisoquinolin-2(1H)-amine derivatives. These methods provide critical information on the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of derivatives in solution. ¹H and ¹³C NMR spectra offer detailed insights into the electronic environment of each proton and carbon atom.

For the parent 2-amino-1,2,3,4-tetrahydroisoquinoline, characteristic signals have been reported. umich.edu In the ¹H NMR spectrum, aromatic protons typically resonate in the downfield region of δ 7.0–8.1. The aliphatic protons within the saturated ring system appear at higher fields. Specifically, the methylene (B1212753) protons at positions C1, C3, and C4 give rise to signals that are sensitive to their stereochemical environment and coupling with adjacent protons. For instance, a triplet observed around δ 3.66 has been attributed to protons on the heterocyclic ring. umich.edu The protons of the N-amino (NH₂) group produce a broad signal whose chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR spectroscopy provides complementary data on the carbon skeleton. Aromatic carbons are typically found in the δ 125–140 ppm range, while the sp³-hybridized carbons of the C1, C3, and C4 positions appear in the upfield region, generally between δ 25–55 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.1125 - 135
Aromatic C (quaternary)---130 - 140
N-CH₂ (C1)~3.5 - 4.5~50 - 55
CH₂ (C3)~2.8 - 3.2~28 - 33
Ar-CH₂ (C4)~2.7 - 3.1~25 - 30
NH₂Variable---
Note: Values are generalized from reported data for the parent compound and its derivatives and can vary based on substitution and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for the identification of key functional groups. The IR spectrum of a this compound derivative is characterized by several distinct absorption bands.

The most prominent features are the N-H stretching vibrations from the primary amino group, which typically appear as one or two sharp bands in the 3200–3500 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the saturated ring appear just below this value (typically 2850–3000 cm⁻¹). mdpi.comnih.gov Other characteristic signals include C=C stretching vibrations from the aromatic ring around 1450–1600 cm⁻¹ and C-N stretching vibrations in the fingerprint region. mdpi.com

Table 2: Key IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H (amine)Stretch3200 - 3500 mdpi.com
Aromatic C-HStretch3000 - 3100 nih.gov
Aliphatic C-HStretch2850 - 3000 mdpi.com
C=C (aromatic)Stretch1450 - 1600 mdpi.com

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides essential information on the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places.

The mass spectrum of this compound derivatives will show a molecular ion peak (M⁺) corresponding to the mass of the parent molecule. The fragmentation pattern is crucial for structural confirmation. Common fragmentation pathways for these compounds include the cleavage of the relatively weak N-N bond, leading to the loss of the amino group (NH₂). Other significant fragments can arise from the cleavage of the heterocyclic ring, including a characteristic retro-Diels-Alder reaction, which can help confirm the core structure.

High-Resolution Structural Determination

To move beyond molecular connectivity and establish the precise three-dimensional architecture, high-resolution structural methods are employed.

X-ray Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of the this compound scaffold, this technique provides unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.com

These studies reveal the specific conformation of the six-membered heterocyclic ring, which typically adopts a half-chair or twist-boat conformation. Furthermore, analysis of the crystal packing provides invaluable insight into the non-covalent intermolecular interactions that govern the solid-state assembly. Hydrogen bonds, particularly those involving the N-amino group as a donor and acceptor, and π-π stacking interactions between the aromatic rings of adjacent molecules are commonly observed and are critical for understanding the material's properties. mdpi.com

Solution-State Conformational Analysis

The conformation of a flexible molecule in solution can differ from its structure in a rigid crystal lattice and is often more relevant to its behavior in biological or chemical systems. Therefore, understanding its dynamics in solution is a key aspect of its characterization.

Techniques such as 2D Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify protons that are close in space, providing distance constraints that help define the predominant conformation in solution. These experimental results are often combined with computational chemistry methods, such as DFT calculations, to model the potential energy surface of the molecule and identify low-energy, stable conformers. This integrated approach provides a comprehensive picture of the molecule's conformational preferences and flexibility in the solution phase.

Pharmacological and Biological Activities of 3,4 Dihydroisoquinolin 2 1h Amine Derivatives

Antimicrobial and Antifungal Activity Spectrum

Derivatives of the 3,4-dihydroisoquinoline-2(1H)-amine framework have shown considerable promise in combating a range of microbial and fungal pathogens, including those that pose a significant threat to agriculture.

Antibacterial Efficacy Investigations

While research specifically targeting 3,4-dihydroisoquinolin-2(1H)-amine derivatives' antibacterial properties is an evolving area, studies on structurally related quinoxalinone derivatives have demonstrated notable antibacterial activity. A series of novel 3,4-dihydroquinoxalin-2H-(1H)-one derivatives were synthesized and screened for their antibacterial efficacy against various bacterial strains. Many of these compounds displayed moderate to good activity. researchgate.netderpharmachemica.com For instance, certain derivatives with fluorine substituents exhibited potent activity against all tested bacterial strains, highlighting the potential for halogenated compounds in this class to act as effective antibacterial agents. researchgate.netderpharmachemica.com

Antifungal and Antioomycete Activity Against Phytopathogens

A significant area of investigation has been the application of 3,4-dihydroisoquinoline (B110456) derivatives in agriculture as antifungal and antioomycete agents. Fungal and oomycete plant diseases are a major cause of crop loss worldwide.

In a notable study, 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold were synthesized and evaluated for their bioactivity against seven phytopathogenic fungi. nih.govresearchgate.netnih.govrsc.org The results indicated that their antioomycete activity against Pythium recalcitrans was particularly strong, surpassing their antifungal effects on other tested pathogens. nih.govresearchgate.netnih.govrsc.org One compound, designated as I23, demonstrated a remarkable in vitro potency against P. recalcitrans with an EC50 value of 14 μM, which is significantly more effective than the commercial fungicide hymexazol (B17089) (EC50 of 37.7 μM). nih.govresearchgate.netrsc.org Further in vivo testing revealed that compound I23 had a preventive efficacy of 75.4% at a concentration of 2.0 mg/pot. nih.govresearchgate.net The proposed mechanism of action for this potent derivative involves the disruption of the pathogen's biological membrane systems. nih.govresearchgate.net

Table 1: Antioomycete Activity of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans

CompoundEC50 (μM)
I2314
Hymexazol (Commercial Control)37.7

Data sourced from studies on the antioomycete activity of synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govresearchgate.netrsc.org

Antiviral Properties, including HIV-1 Reverse Transcriptase Inhibition

The quest for novel antiviral agents has led researchers to explore the potential of 3,4-dihydroisoquinoline derivatives. A key target in anti-HIV therapy is the reverse transcriptase (RT) enzyme, which is crucial for viral replication.

Research into 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives revealed their potential as inhibitors of both HIV-1 integrase and the ribonuclease H (RNase H) domain of reverse transcriptase. nih.govbrieflands.com While many of the tested compounds in one study showed poor inhibition of RNase H, four compounds demonstrated low micromolar inhibition of HIV-1 integrase. nih.gov Further studies on related dihydroquinazoline-2-amine derivatives have yielded more potent results. A novel series of these compounds was found to be active against wild-type HIV-1, with EC50 values ranging from 0.61 μM to 0.84 nM. nih.gov The most potent compound, 4b, exhibited an EC50 of 0.84 nM against the HIV-1 IIIB strain and an IC50 of 10 nM against HIV-1 RT, making it more potent than the reference drugs efavirenz (B1671121) and etravirine. nih.gov Importantly, many of these compounds retained high activity against drug-resistant HIV-1 strains. nih.gov

Table 2: Anti-HIV-1 Activity of Dihydroquinazoline-2-amine Derivatives

CompoundActivity against HIV-1 (IIIB strain) (EC50)HIV-1 RT Inhibition (IC50)
4b0.84 nM10 nM
Efavirenz (Reference)> 1.5 nM-
Etravirine (Reference)> 4.6 nM-

Data sourced from a study on the synthesis and biological evaluation of dihydroquinazoline-2-amine derivatives as potent non-nucleoside reverse transcriptase inhibitors. nih.gov

Anticancer and Cytotoxic Effects on Cellular Systems

The structural versatility of 3,4-dihydroisoquinoline derivatives has made them attractive candidates for the development of novel anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a variety of cancer cell lines.

Selective Cytotoxicity Towards Specific Cancer Cell Lines

A study investigating thirty-eight newly synthesized tetrahydroisoquinoline derivatives revealed their tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. nih.govpsu.edu Two compounds, TQ9 ((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone) and TD13 (ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate), exhibited the highest tumor-specific cytotoxicity, with tumor-specificity (TS) values of 12.5 and 5.3, respectively. nih.govpsu.edu This highlights the importance of bulky substituents in enhancing cytotoxic activity. nih.govpsu.edu

Furthermore, a series of 2-amino-benzo[de]isoquinoline-1,3-diones were evaluated for their cytotoxic effects against colon (HCT-116), hepatocellular (Hep-G2), and breast (MCF-7) cancer cell lines. nih.gov Several of these compounds displayed significant cytotoxicity, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin (B1662922). nih.gov

Table 3: Cytotoxic Activity of Tetrahydroisoquinoline and Aminobenzo[de]isoquinoline-1,3-dione Derivatives

CompoundCancer Cell LineCytotoxicity (CC50/IC50)
TQ9Human Oral Squamous CarcinomaTS = 12.5
TD13Human Oral Squamous CarcinomaTS = 5.3
Compound 14HCT-1161.3 μg/mL
Compound 15HCT-1161.5 μg/mL
Compound 16HCT-1161.8 μg/mL
Compound 22HCT-1162.1 μg/mL
Doxorubicin (Reference)HCT-1160.469 μg/mL

Data sourced from studies on the tumor-specific cytotoxicity of tetrahydroisoquinoline derivatives and cytotoxicity evaluation of 2-aminobenzo[de]isoquinoline-1,3-diones. nih.govpsu.edunih.gov

Role in Modulating Tumor Cell Proliferation and Survival Pathways

The anticancer activity of 3,4-dihydroisoquinoline derivatives often stems from their ability to interfere with critical cellular pathways involved in tumor growth and survival. The highly cytotoxic compound TQ9 was found to induce different cell death mechanisms in different cell lines. nih.govpsu.edu In HL-60 cells, it marginally induced internucleosomal DNA fragmentation and caspase-3 activation, suggesting apoptosis. nih.govpsu.edu However, in human squamous cell carcinoma cell lines (HSC-2, HSC-4), TQ9 enhanced the formation of acidic organelles without inducing DNA fragmentation or caspase-3 activation, indicating the induction of autophagy. nih.govpsu.edu

In another study, pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives were evaluated for their potential as cytotoxic agents against human neuroblastoma. mdpi.com Several of these compounds demonstrated moderate antiproliferative activity and were shown to significantly alter caspase-3 and PARP-1 cleavage, key events in the apoptotic cascade. mdpi.com This suggests that these derivatives can induce apoptosis in neuroblastoma cells, thereby inhibiting their proliferation. mdpi.com

Inhibition of Protein Arginine Methyltransferases (PRMT5)

Protein Arginine Methyltransferase 5 (PRMT5) has been identified as a key therapeutic target in epigenetics, particularly for the treatment of cancers like leukemia and lymphoma. tandfonline.com A series of derivatives based on the N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide structure have been synthesized and evaluated for their ability to inhibit PRMT5. tandfonline.com

Through a structure-based design approach, researchers have developed potent and selective PRMT5 inhibitors. tandfonline.com One notable compound, designated as compound 46, demonstrated a half-maximal inhibitory concentration (IC50) of 8.5 nM, a potency comparable to the clinical trial candidate GSK-3326595, which has an IC50 of 5.5 nM. tandfonline.com In addition to its enzymatic inhibition, compound 46 also exhibited significant anti-proliferative effects in MV4-11 cells with a half-maximal growth inhibition (GI50) of 18 nM and showed anti-tumor activity in mouse xenograft models. tandfonline.com

Further research into tetrahydroisoquinoline (THIQ) derivatives led to the discovery of another potent inhibitor, compound 20, with an IC50 of 4.2 nM against PRMT5, surpassing the lead compound GSK-3326595 (IC50 of 9.2 nM). nih.gov Compound 20 also displayed strong anti-proliferative activity in MV-4-11 and MDA-MB-468 tumor cells. nih.gov The design of these inhibitors was inspired by the co-crystal structure of a known inhibitor, EPZ015666, with the PRMT5 protein. nih.gov Key interactions, such as a cation–π interaction between the tetrahydroisoquinoline's benzene (B151609) ring and the cofactor S-adenosyl-L-methionine (SAM), are believed to contribute to the high binding affinity and selectivity. nih.gov

Table 1: PRMT5 Inhibition by 3,4-Dihydroisoquinoline Derivatives

Compound PRMT5 IC50 (nM) Cell Line Anti-proliferative Activity GI50 (nM) Source
Compound 46 8.5 MV4-11 18 tandfonline.com
GSK-3326595 5.5 - - tandfonline.com
Compound 20 4.2 MV-4-11, MDA-MB-468 - nih.gov
GSK-3326595 9.2 - - nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibitory Potential

Research into the therapeutic applications of isoquinoline-based compounds has also extended to the inhibition of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. A novel scaffold, 1-oxo-3,4-dihydroisoquinoline-4-carboxamide, has been designed and investigated for its potential as PARP inhibitors. tandfonline.comnih.gov

A series of these carboxamides were synthesized and tested for their inhibitory effects on both PARP1 and PARP2. tandfonline.com Initial screenings of these compounds were conducted at a concentration of 1 µM. tandfonline.com Some of these derivatives have shown promise, with one dihydroisoquinolone compound (1a) exhibiting IC50 values of 13 µM and 0.8 µM for PARP1 and PARP2, respectively. tandfonline.com An isoquinolone variant (1b) demonstrated even greater selectivity for PARP2, with IC50 values of 9.0 µM for PARP1 and 0.15 µM for PARP2. tandfonline.com

The design of these inhibitors often mimics the nicotinamide (B372718) portion of NAD+, competing with it for the NAD+-binding site on PARP1. nih.gov This is a common strategy employed in the development of other known PARP inhibitors like Olaparib and Rucaparib. nih.gov The development of these 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives represents a new avenue for creating druglike PARP inhibitors with potentially favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. tandfonline.com

Table 2: PARP Inhibition by Isoquinolone Derivatives

Compound PARP1 IC50 (µM) PARP2 IC50 (µM) Selectivity Index (PARP1/PARP2) Source
Dihydroisoquinolone 1a 13 0.8 16.3 tandfonline.com
Isoquinolone 1b 9.0 0.15 60.0 tandfonline.com

Neurological and Central Nervous System Research

The versatility of the 3,4-dihydroisoquinoline scaffold is further demonstrated by its derivatives' activities within the central nervous system, targeting enzymes and receptors involved in neurological function and disease.

Monoamine Oxidase (MAO) Inhibition Profile

Derivatives of 3,4-dihydroquinolin-2(1H)-one, which are structurally related to this compound, have been identified as potent and highly selective inhibitors of monoamine oxidase B (MAO-B). rsc.orgyoutube.com Many of the synthesized compounds in this class show IC50 values in the nanomolar range for MAO-B inhibition. rsc.orgyoutube.com

One of the most potent compounds, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, has an IC50 value of 2.9 nM for MAO-B and exhibits a remarkable 2750-fold selectivity over the MAO-A isoform. rsc.orgyoutube.com Structure-activity relationship studies have revealed that substitution at the C7 position of the dihydroquinolinone core leads to more potent inhibition compared to substitution at the C6 position. rsc.orgyoutube.com Specifically, a benzyloxy group at C7 is more effective than phenylethoxy or phenylpropoxy groups at the same position. rsc.orgyoutube.com In another study, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized, with several compounds showing inhibitory activity against both MAO-A and MAO-B. nih.gov

Table 3: MAO-B Inhibition by 3,4-Dihydroquinolin-2(1H)-one Derivatives

Compound MAO-B IC50 (nM) Selectivity for MAO-B over MAO-A Source
7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone 2.9 2750-fold rsc.orgyoutube.com

Cholinesterase (ChE) Inhibition, Focusing on Butyrylcholinesterase

In the context of Alzheimer's disease research, derivatives of N-aryl-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their ability to inhibit cholinergic enzymes. nih.gov While both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are involved in the breakdown of acetylcholine, BChE activity is notably elevated in the later stages of Alzheimer's disease, making it an important therapeutic target. nih.gov

Studies have shown that introducing a substituent at the C-1 position of the N-aryl-1,2,3,4-tetrahydroisoquinoline structure enhances the inhibitory potency against both AChE and BChE. nih.gov A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were also tested, and while none showed significant inhibition of AChE, twelve of the compounds were found to inhibit BChE. nih.gov Similarly, a study on benzothiazolone derivatives, which share structural similarities, found that most compounds were more effective at inhibiting BChE than AChE. google.com

Table 4: Cholinesterase Inhibition by (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

Compound AChE Inhibition BChE Inhibition Source
Series of 12 derivatives No significant activity Active nih.gov

Allosteric Modulation of Dopamine (B1211576) D1 Receptors

A significant development in the study of 3,4-dihydroisoquinoline derivatives is the discovery of positive allosteric modulators (PAMs) for the dopamine D1 receptor. google.com These PAMs offer a novel mechanism for activating D1 receptors without the issues of desensitization or the inverted U-shaped dose-response curve often seen with traditional agonists.

One such compound, DETQ [2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one], has been shown to be a highly selective PAM for the human D1 receptor. google.com In vitro studies confirmed its selective potentiation of the human D1 receptor with no significant allosteric agonist effects on its own. google.com Due to differences in affinity between species, in vivo studies were conducted using transgenic mice expressing the human D1 receptor. google.com In these models, DETQ was found to improve cognitive and social behaviors.

Selective Potentiation of NMDA Receptors (GluN2C and GluN2D Subtypes)

Derivatives of 3,4-dihydroisoquinoline have also been identified as selective potentiators of specific N-methyl-D-aspartate (NMDA) receptor subtypes. The NMDA receptor is a glutamate-gated ion channel crucial for brain plasticity, and its dysfunction is implicated in various neurological disorders.

The compound (+)-CIQ, which has a tetrahydroisoquinoline scaffold, was the first selective positive allosteric modulator (PAM) described for GluN2C- and GluN2D-containing NMDA receptors. It shows strong selectivity over receptors containing GluN2A and GluN2B subunits. Another compound, (+)-EU1180-453, which features a 6-5 heterocyclic ring system instead of the tetrahydroisoquinoline scaffold, also demonstrates a strong preference for GluN2C- and GluN2D-containing receptors. For instance, (+)-EU1180-453 potentiated GluN2C-containing receptors to 287% of their maximum response with a half-maximal effective concentration (EC50) of 0.7 μM, and GluN2D-containing receptors to 357% of their maximum response with an EC50 of 1.7 μM. Conversely, the dihydroquinoline–pyrazoline (DQP) derivative DQP-1105 was identified as a selective negative allosteric modulator (NAM) for GluN2C/D-containing NMDA receptors.

Table 5: Potentiation of GluN2C and GluN2D NMDA Receptors

Compound Receptor Subtype Effect Potency (EC50) Source
(+)-EU1180-453 GluN2C Potentiation (287% of max response) 0.7 µM
(+)-EU1180-453 GluN2D Potentiation (357% of max response) 1.7 µM

Anticonvulsant Activity Assessment

Derivatives of the 3,4-dihydroisoquinoline class have been investigated for their potential as anticonvulsant agents. Research into N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides has shown that these compounds exhibit notable effects in preclinical models of epilepsy. google.com In studies utilizing audiogenic seizures in DBA/2 mice, some of these derivatives demonstrated activity, with certain compounds being more active than the established antiepileptic drug, valproate. google.com However, the specific modifications made in this series of compounds did not consistently lead to an enhancement of anticonvulsant efficacy when compared to their parent compounds. google.com

Another related class of compounds, 3,4-dihydroquinolin-2(1H)-one derivatives, has also been a subject of anticonvulsant research. These compounds have been designed and synthesized to evaluate their activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for identifying potential antiepileptic drugs.

Table 1: Anticonvulsant Activity of Selected 3,4-dihydroisoquinoline and Related Derivatives

Compound ClassTest ModelKey FindingsReference
N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamidesAudiogenic seizures in DBA/2 miceSome derivatives were more active than valproate. google.com
1,1-dialkyl-1,2,3,4-tetrahydroisoquinolinesNot specifiedReported to have anticonvulsant effects.
(+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroiso-quinoline hydrochlorideNMDA-induced seizures in miceFound to be an effective anticonvulsant.

Investigation of Psychotropic Effects, including Sedation

The psychotropic effects of compounds related to the 3,4-dihydroisoquinoline scaffold have been explored, with some derivatives of 3,4-dihydro-1H-quinolin-2-one showing sedative properties. In preclinical studies, the administration of these compounds to mice resulted in a significant decrease in locomotor activity, which is an indicator of a sedative effect. researchgate.net The evaluation of sleeping time in mice anesthetized with halothane (B1672932) has also been used as a metric to assess the central nervous system depressant effects of these derivatives.

Table 2: Sedative Effects of 3,4-dihydro-1H-quinolin-2-one Derivatives

Compound TypeTest ModelObserved EffectReference
Substituted 3,4-dihydro-1H-quinolin-2-one derivativesLocomotor activity in miceSignificant decrease in locomotor activity. researchgate.net
1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivativesHalothane-anesthetized miceReduction in sleeping time.

Antidepressant Potential

The potential for 3,4-dihydroisoquinoline derivatives to act as antidepressants has been an area of active research. Studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have demonstrated antidepressant-like effects in established animal models of depression. nih.gov In both the forced swim test (FST) and the tail suspension test (TST) in mice, these compounds significantly reduced immobility time, an effect comparable to the reference antidepressant drug imipramine. nih.gov

Further investigations using a reserpine-induced depression model in rats also support the antidepressant potential of these compounds. organic-chemistry.org Chronic administration of TIQ and 1MeTIQ was able to counteract the depressive-like behavior induced by reserpine. organic-chemistry.org The underlying mechanism for these effects is suggested to be related to the activation of noradrenaline and serotonin (B10506) systems in the brain. nih.gov

Table 3: Antidepressant-like Activity of Tetrahydroisoquinoline Derivatives

CompoundTest ModelKey FindingsReference
1,2,3,4-tetrahydroisoquinoline (TIQ)Forced Swim Test (FST) and Tail Suspension Test (TST) in miceSignificantly decreased immobility time. nih.gov
1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Forced Swim Test (FST) and Tail Suspension Test (TST) in miceSignificantly decreased immobility time. nih.gov
TIQ and 1MeTIQReserpine-induced depression model in ratsAntagonized reserpine-produced depression. organic-chemistry.org

H3 Receptor Antagonism

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. mdpi.com As such, H3 receptor antagonists are being investigated for their potential in treating a variety of neurological and psychiatric disorders. mdpi.comepo.org While the isoquinoline (B145761) scaffold is present in some compounds investigated for H3 receptor activity, there is limited specific information available in the public domain regarding this compound derivatives as direct H3 receptor antagonists.

Patents have been filed for piperazinyl oxoalkyl tetrahydroisoquinolines as H3 receptor modulators, indicating that the broader tetrahydroisoquinoline framework is of interest for this target. nih.gov However, detailed structure-activity relationships and binding affinities for derivatives with an amine at the 2-position of the 3,4-dihydroisoquinoline ring are not extensively documented in peer-reviewed literature. This remains an area for potential future investigation.

Anti-inflammatory Effects and Related Biological Responses

Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the stimulator of interferon genes (STING) pathway. researchgate.net The STING pathway plays a crucial role in the innate immune response, and its overactivation can lead to inflammatory and autoimmune diseases. researchgate.net By inhibiting this pathway, these compounds exert anti-inflammatory effects.

One particular compound from this class demonstrated significant inhibitory activity against both human and murine STING, with IC50 values in the nanomolar range. researchgate.net This compound was effective in reducing systemic inflammation in preclinical models. researchgate.net

Table 4: Anti-inflammatory Activity of 3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

CompoundTargetCellular IC50 (human)Cellular IC50 (mouse)In vivo EfficacyReference
5cSTING44 nM32 nMDemonstrated robust anti-inflammatory effects in mouse models. researchgate.net

Diverse Biological Activities and Emerging Applications

A series of novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated for their spasmolytic (antispasmodic) activity. nih.gov These compounds were tested for their ability to relax smooth muscle, a property that is beneficial in treating conditions such as irritable bowel syndrome (IBS). nih.gov The activity of these derivatives was compared to mebeverine, a known antispasmodic drug. nih.gov

In ex vivo studies using isolated smooth muscle preparations, some of the newly synthesized 3,4-dihydroisoquinoline derivatives showed favorable spasmolytic effects. nih.gov For instance, one compound was identified as a prototype smooth muscle relaxant as it caused complete relaxation and cessation of contractions in the tested tissue. nih.gov

Table 5: Antispasmodic Activity of 1,3-disubstituted 3,4-dihydroisoquinolines

Compound TypeTest ModelKey FindingsReference
1,3-disubstituted 3,4-dihydroisoquinolinesIsolated rat stomach smooth muscle preparationsSome compounds exhibited significant smooth muscle relaxant activity. nih.gov
Compound 4c (a specific 1,3-disubstituted derivative)Isolated intestinal smooth muscle preparationsDesignated as a prototype smooth muscle relaxant. nih.gov

Urease Inhibitory Potential

A series of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their ability to inhibit the urease enzyme. rsc.orgrsc.org The entire library of 22 synthesized compounds demonstrated active inhibition of urease, with IC₅₀ values ranging from 11.2 ± 0.81 µM to 56.7 ± 0.76 µM. rsc.orgrsc.org

Notably, four of these analogues exhibited more potent urease inhibitory activity than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 µM). rsc.orgrsc.org The most potent compound identified was the o-dimethyl-substituted analogue, with an IC₅₀ value of 11.2 ± 0.81 µM. rsc.orgrsc.org The structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups on the aryl ring generally enhanced the inhibitory activity. rsc.orgrsc.org

For instance, among methoxy-substituted compounds, the p-methoxy derivative (IC₅₀ = 15.5 ± 0.49 µM) showed excellent inhibitory potential, whereas shifting the methoxy (B1213986) group to the ortho position resulted in decreased activity (IC₅₀ = 27.6 ± 0.62 µM). rsc.orgrsc.org The introduction of a second methyl group, as seen in the most active compound, led to a near doubling of potency compared to the singly methylated analogue (IC₅₀ = 20.4 ± 0.22 µM). rsc.orgrsc.org Conversely, compounds with electron-withdrawing groups, such as nitro and chloro substituents, generally showed moderate inhibitory potential. rsc.org For example, the o-chloro-p-nitro-substituted compound displayed an IC₅₀ of 25.5 ± 3.4 µM, which was more potent than its analogue lacking the chloro group (IC₅₀ = 50.4 ± 0.11 µM). rsc.org

Table 1: Urease Inhibitory Activity of Selected N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

Compound Substituent on Aryl Ring IC₅₀ (µM)± SD
1 o-methyl 20.4 ± 0.22
2 o,o-dimethyl 11.2 ± 0.81
3 o-methoxy 27.6 ± 0.62
4 p-methoxy 15.5 ± 0.49
5 p-ethoxy 31.3 ± 0.49
7 p-hydroxy 18.5 ± 0.65
20 m-nitro 33.2 ± 0.64
21 p-nitro 50.4 ± 0.11
22 o-chloro-p-nitro 25.5 ± 3.4
Thiourea (Standard) - 21.7 ± 0.34

Data sourced from scientific studies. rsc.orgrsc.org

Modulatory Effects on microRNA Maturation

Recent research has identified a quinolone derivative featuring a 3,4-dihydroisoquinolin-2(1H)-yl moiety as a modulator of microRNA (miRNA) processing. rsc.org This novel compound, ethyl 7-(3,4-dihydroisoquinolin-2(1H)-yl)-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, has demonstrated the ability to influence the maturation of both short hairpin RNA (shRNA) into small interfering RNA (siRNA) and miRNA. rsc.org

The compound was found to bind to the TAR RNA-binding protein (TRBP), a key component of the Dicer complex which is crucial for miRNA processing. rsc.org The binding affinity (K_D) of the compound to TRBP was determined to be 4.09 µM through surface plasmon resonance (SPR) assays. rsc.org

In functional assays, the compound, at a concentration of 50 µM, showed a modest but significant enhancement of RNA interference (RNAi) by promoting the maturation of shRNA to siRNA, leading to a decrease in the target GAPDH mRNA levels. rsc.org This effect was comparable to that of enoxacin, a known modulator of miRNA maturation. rsc.org Furthermore, the compound was observed to upregulate the levels of miR-21 in HeLa cells after a 6-hour treatment at 50 µM. rsc.org These findings suggest that the 3,4-dihydroisoquinoline moiety, as part of a larger molecular scaffold, can contribute to the modulation of miRNA maturation through interaction with the miRNA processing machinery. rsc.org

Table 2: Biological Activity of Ethyl 7-(3,4-dihydroisoquinolin-2(1H)-yl)-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Activity Assay Result
TRBP Binding Surface Plasmon Resonance (SPR) K_D = 4.09 µM
RNAi Enhancement shRNA to siRNA maturation Significant decrease in GAPDH mRNA at 50 µM
miRNA Upregulation miR-21 levels in HeLa cells Upregulation observed at 50 µM

Data sourced from a scientific study. rsc.org

Mechanism of Action Studies for 3,4 Dihydroisoquinolin 2 1h Amine Analogs

Elucidation of Enzyme Inhibition Mechanisms and Binding Affinities

Analogs of 3,4-dihydroisoquinolin-2(1H)-amine have demonstrated significant potential as enzyme inhibitors, targeting a variety of enzymes with high affinity and specificity. The core structure allows for modifications that can be tailored to fit the active sites of specific enzymes.

Research has led to the discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) protein. nih.gov The STING protein is a critical component of the innate immune system. nih.gov Overactivation of the STING pathway is linked to autoimmune and autoinflammatory diseases. nih.gov Extensive structure-activity relationship (SAR) studies identified compound 5c (a dihydroisoquinoline-carboxamide analog), which demonstrated significant inhibitory activity against both human and murine STING. nih.gov The proposed mechanism involves covalent binding to the transmembrane domain of STING. nih.gov

In a different context, analogs based on the related 3,4-dihydropyridin-2(1H)-one scaffold have been optimized as highly potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2). nih.gov This enzyme is a key target for cardiovascular diseases associated with elevated aldosterone levels. nih.gov Through systematic structural modifications, researchers developed compounds with sub-nanomolar inhibitory concentrations for human CYP11B2, while showing high selectivity over other cytochrome P450 enzymes like CYP11B1, CYP17, and CYP19. nih.gov

Additionally, the broader class of isoquinoline (B145761) derivatives has been investigated for the inhibition of various protein kinases, which are crucial regulators of cell function. nih.gov The α,β-unsaturated ketone moiety in some analogs, such as 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one , enables covalent binding to nucleophilic residues like cysteine in enzyme active sites.

Table 1: Enzyme Inhibition Data for 3,4-Dihydroisoquinoline (B110456) Analogs

Compound/Analog ClassTarget EnzymeInhibition Metric (IC₅₀)Reference
Compound 5c (dihydroisoquinoline-carboxamide)Human STING44 nM nih.gov
Compound 5c (dihydroisoquinoline-carboxamide)Murine STING32 nM nih.gov
Compound 4 (dihydropyridin-2-one analog)Human CYP11B2< 1 nM nih.gov
Compound 9 (dihydropyridin-2-one analog)Human CYP11B2< 1 nM nih.gov

Characterization of Receptor Binding Interactions and Specificity

The inherent structure of the 3,4-dihydroisoquinoline nucleus provides a versatile framework for interaction with various neurotransmitter receptors. This suggests a potential for these compounds to modulate neurochemical signaling. While detailed binding studies for this compound itself are not extensively documented in the provided context, the chemical architecture is a common feature in molecules designed to target receptors. The nitrogen atom and the aromatic ring are key pharmacophoric features that can participate in hydrogen bonding, ionic interactions, and π-π stacking with receptor binding pockets. The conformational flexibility of the dihydroisoquinoline ring system allows it to adopt different shapes to fit into specific receptor subtypes, which is a critical aspect for achieving binding specificity.

Analysis of Interactions with Cellular Signaling Pathways

Analogs of 3,4-dihydroisoquinoline can exert significant effects by modulating key cellular signaling pathways. A prominent example is the inhibition of the STING signaling cascade. nih.gov

Upon inhibition by a 3,4-dihydroisoquinoline-2(1H)-carboxamide analog (Compound 5c ), the STING pathway is effectively shut down, preventing the excessive production of interferons and other proinflammatory cytokines. nih.gov This mechanism is crucial for mitigating the inflammatory symptoms characteristic of autoimmune diseases. nih.gov Further investigation into the effects of this compound revealed that it could restore renal mitochondrial function, suppress the production of reactive oxygen species (ROS), and reduce cell apoptosis in a mouse model of acute kidney injury, highlighting a complex interplay with multiple downstream cellular processes. nih.gov

The ability of these compounds to interact with such fundamental pathways underscores their potential as modulators of cellular function in various disease states.

Investigation of Effects on Biological Membrane Systems

Furthermore, in silico predictions for a series of 1,3-disubstituted 3,4-dihydroisoquinolines indicated favorable skin permeability, with calculated log Kp values ranging from -4.28 to -5.31. nih.gov This property is essential for the potential development of transdermally delivered agents and reflects the ability of these compounds to efficiently cross lipid-rich biological barriers.

Understanding the Interplay with Drug Transporters and Metabolic Enzymes, including P-glycoprotein (P-gp) and Cytochrome P450 3A (CYP3A)

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). researchgate.net Several analogs of 3,4-dihydroisoquinoline have been identified as potent inhibitors of P-gp, capable of reversing MDR.

One study focused on a novel P-gp inhibitor, 12k , which features a quinazoline (B50416) scaffold with a 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) tail. researchgate.net This compound proved highly effective at reversing doxorubicin (B1662922) resistance in cancer cells, increasing the intracellular accumulation of the chemotherapy drug by blocking its efflux via P-gp. researchgate.net Molecular docking studies suggest that these inhibitors form stable interactions with P-gp through a combination of hydrophobic interactions and hydrogen bonds. researchgate.net Crucially, compound 12k did not inhibit CYP3A4 activity or alter P-gp expression levels, indicating a specific mechanism of action. researchgate.net Similarly, other research has shown that 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives can be potent P-gp inhibitors, reversing doxorubicin resistance at non-cytotoxic concentrations. mdpi.com

In contrast, some 1,3-disubstituted 3,4-dihydroisoquinoline analogs are predicted to inhibit cytochrome P450 enzymes, including CYP3A4, which is responsible for the metabolism of a vast number of drugs. nih.govnih.gov This highlights the potential for drug-drug interactions, where the co-administration of a dihydroisoquinoline analog could alter the pharmacokinetics of other medications. nih.gov

Table 2: P-glycoprotein (P-gp) Inhibition by 3,4-Dihydroisoquinoline Analogs

Structure Activity Relationship Sar and Rational Design of 3,4 Dihydroisoquinolin 2 1h Yl Scaffolds

Systematic Investigation of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of compounds featuring the 3,4-dihydroisoquinolin-2(1H)-yl scaffold are profoundly influenced by the nature and position of various substituents. Systematic investigations have provided critical insights into these relationships, guiding the development of optimized analogues.

For instance, in the context of aldo-keto reductase 1C3 (AKR1C3) inhibitors, SAR studies of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids revealed that the positioning of the carboxylate group is a critical determinant of activity. acs.org While this group is essential for occupying the oxyanion hole of the enzyme, it can be replaced by isosteres and amides without a complete loss of function. acs.org Furthermore, the introduction of small substituents onto the dihydroisoquinoline ring was found to enhance inhibitory potency. acs.org

Similarly, in the pursuit of neuronal nitric oxide synthase (nNOS) inhibitors, a series of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline (B108954) derivatives bearing a 6-substituted thiophene (B33073) amidine group were synthesized and evaluated. researchgate.netnih.gov This systematic approach led to the identification of several potent and selective nNOS inhibitors. researchgate.netnih.gov The study highlighted the importance of the thiophene amidine group in mimicking the endogenous substrate, L-arginine, and achieving high affinity for the target enzyme. researchgate.net

The spasmolytic activity of 1,3-disubstituted 3,4-dihydroisoquinolines has also been explored, demonstrating that substitutions at these positions can modulate smooth muscle relaxant effects. mdpi.com These studies underscore the principle that even minor structural modifications to the 3,4-dihydroisoquinolin-2(1H)-yl core can lead to significant changes in biological activity and selectivity, necessitating a systematic approach to SAR exploration for each therapeutic target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling has proven to be an invaluable tool for understanding the structural requirements for the biological activity of 3,4-dihydroisoquinolin-2(1H)-yl derivatives and for predicting the potency of novel compounds.

Three-Dimensional QSAR (3D-QSAR) Studies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to derivatives of the closely related 3,4-dihydroisoquinolin-1(2H)-one scaffold. These studies provide a detailed understanding of the steric and electronic factors that govern their interaction with biological targets.

For example, a 3D-QSAR study on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity against Pythium recalcitrans revealed the crucial role of the C4-carboxyl group and other structural features for their bioactivity. nih.govresearchgate.netrsc.org The CoMFA and CoMSIA models generated in this study provided contour maps that highlighted regions where steric bulk, and positive or negative electrostatic potential would be favorable or unfavorable for activity. nih.govresearchgate.netrsc.org This information is instrumental in guiding the design of more potent analogues.

The table below summarizes the statistical parameters of the CoMFA and CoMSIA models developed for these antioomycete agents, demonstrating the predictive power of these models.

ModelF-valueSteric ContributionElectrostatic Contribution
CoMFA0.6120.978215.455.8%44.2%
CoMSIA0.5890.954118.2--

This table is based on data from studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives and is presented to illustrate the application of 3D-QSAR.

These 3D-QSAR studies, by correlating the three-dimensional properties of molecules with their biological activities, offer a powerful predictive tool for the rational design of new and more effective 3,4-dihydroisoquinolin-2(1H)-amine based compounds.

Application of Molecular Docking and Computational Chemistry in Ligand-Target Interactions

Molecular docking and other computational chemistry techniques are essential for elucidating the binding modes of 3,4-dihydroisoquinolin-2(1H)-yl derivatives with their biological targets at an atomic level. These methods provide a visual and energetic understanding of ligand-receptor interactions, which is crucial for structure-based drug design.

In the case of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid inhibitors of AKR1C3, crystal structure studies and molecular modeling have shown that the carboxylate group anchors the inhibitor in the enzyme's oxyanion hole. acs.org The sulfonamide moiety then orients the dihydroisoquinoline ring to fit into an adjacent hydrophobic pocket. acs.org This detailed understanding of the binding interactions allows for the rational design of modifications to improve affinity and selectivity.

Similarly, molecular docking studies have been instrumental in understanding the binding of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides to poly(ADP-ribose) polymerase (PARP). nih.gov These simulations, corroborated by experimental data, have helped to explain the observed SAR and guide the optimization of these inhibitors. nih.gov

The general process of molecular docking involves preparing the ligand and receptor structures, defining a binding site, and then using a scoring function to predict the most favorable binding poses and estimate the binding affinity. The insights gained from these computational studies are invaluable for identifying key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that can be exploited to design more potent and selective inhibitors.

Design Principles for Hybrid Molecules and Pharmacophore-Based Optimization

The design of hybrid molecules, which combine the 3,4-dihydroisoquinolin-2(1H)-yl scaffold with other pharmacophoric fragments, represents a promising strategy for developing novel therapeutic agents with enhanced properties. Pharmacophore modeling, in turn, provides a powerful framework for identifying the essential structural features required for biological activity.

An example of a hybrid molecule approach involves linking a tetrahydroisoquinoline moiety to a coumarin (B35378) scaffold. This strategy aims to combine the pharmacological properties of both fragments to create a new chemical entity with potentially improved activity or a novel mechanism of action. The design of such hybrids requires careful consideration of the linker length and composition to ensure optimal orientation of the pharmacophores.

Pharmacophore modeling can be used to distill the key chemical features from a set of active molecules into a 3D arrangement of pharmacophoric points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov While specific pharmacophore models for this compound derivatives targeting various receptors are still being developed, the general principles of pharmacophore-based design are highly applicable. nih.govresearchgate.net A validated pharmacophore model can be used as a 3D query to screen virtual libraries for novel compounds that match the required features, leading to the discovery of new chemical scaffolds with the desired biological activity. nih.gov For instance, a general PARP1 inhibitor pharmacophore model has been used to guide the design of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives. nih.gov

Strategies for Enhancing Potency and Selectivity Through Structural Modifications

The rational modification of the 3,4-dihydroisoquinolin-2(1H)-yl scaffold is a key strategy for enhancing the potency and selectivity of drug candidates. Several approaches have been successfully employed to achieve these goals.

One effective strategy is the introduction of specific substituents at various positions of the dihydroisoquinoline ring. As seen with AKR1C3 inhibitors, the addition of small substituents can lead to improved potency. acs.org The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can have a profound impact on binding affinity and selectivity.

Furthermore, exploiting specific features of the target's binding pocket is a powerful approach. For AKR1C3 inhibitors, the bulky bicyclic nature of the 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids provides superior selectivity by taking advantage of the size of the enzyme's SP1 pocket. In contrast, inhibitors with smaller monocyclic B-rings can achieve selectivity through strong electron-withdrawing substitutions that form dipole interactions or hydrogen bonds within the same pocket.

Finally, stereochemistry can play a crucial role in both potency and selectivity. In the case of "reverse sulfonamide" analogues of AKR1C3 inhibitors, a 12-fold preference for the R-stereoisomer was observed, highlighting the importance of chiral centers in defining the optimal three-dimensional arrangement for binding. acs.org

Through a combination of these strategies, medicinal chemists can fine-tune the properties of this compound derivatives to develop highly potent and selective drug candidates for a wide range of diseases.

Preclinical Research Methodologies and Evaluation of 3,4 Dihydroisoquinolin 2 1h Amine Derivatives

In Vitro Biological Assay Platforms

In vitro assays are fundamental in the initial stages of preclinical research, providing a controlled environment to study the interactions of 3,4-dihydroisoquinolin-2(1H)-amine derivatives with biological targets at the cellular and molecular level.

Cell-Based Screening Assays for Compound Activity and Specificity

Cell-based screening assays are instrumental in determining the biological effects of this compound derivatives on whole cells. These assays can reveal a compound's activity and specificity by measuring its impact on cellular processes. For instance, derivatives of the related 3,4-dihydroisoquinolin-1(2H)-one scaffold have been evaluated for their antiproliferative activity against various cancer cell lines. rsc.org Such studies help in identifying compounds with selective activity against cancer cells while exhibiting lower toxicity towards normal cells. The activity of these compounds is often quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.

Enzyme Inhibition Assays

Enzyme inhibition assays are a crucial component of the preclinical evaluation of this compound derivatives, particularly for identifying their mechanism of action. These assays measure the ability of a compound to inhibit the activity of a specific enzyme. Derivatives of the 3,4-dihydroisoquinoline (B110456) scaffold have been investigated as inhibitors of several enzymes. For example, certain derivatives have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B), with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com Other studies have explored their potential as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and protein arginine methyltransferase 5 (PRMT5). rsc.orgepa.gov The inhibitory activity is typically determined by monitoring the enzymatic reaction in the presence and absence of the test compound.

Enzyme Inhibition Data for 3,4-Dihydroisoquinoline Derivatives
Compound TypeTarget EnzymeKey FindingsReference
3,4-dihydro-2(1H)-quinolinone derivativesMonoamine Oxidase B (MAO-B)Highly potent and selective inhibitors with IC50 values in the nanomolar range. mdpi.com
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivativesMonoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)Some compounds showed good inhibitory activity against both MAO-A and MAO-B. epa.gov
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivativesButyrylcholinesterase (BChE)Several compounds showed inhibitory activity against BChE. epa.gov
3,4-dihydroisoquinolin-1(2H)-one derivativesProtein Arginine Methyltransferase 5 (PRMT5)A lead compound demonstrated excellent PRMT5 inhibitory activity. rsc.org

Receptor Binding and Functional Assays (e.g., cAMP accumulation)

Receptor binding assays are utilized to determine the affinity of this compound derivatives for specific receptors. These assays often employ radiolabeled ligands that compete with the test compound for binding to the receptor. For instance, derivatives of the related 3,4-dihydroisoquinolin-1(2H)-one scaffold have been evaluated for their binding to sigma(2) receptors, which are considered promising biomarkers for cancer diagnosis. nih.gov

Functional assays, on the other hand, assess the cellular response following receptor binding. A common functional assay is the measurement of cyclic AMP (cAMP) accumulation. G protein-coupled receptors (GPCRs), upon activation by a ligand, can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. rsc.org Agonists of Gs-coupled receptors typically increase intracellular cAMP levels, while agonists of Gi-coupled receptors inhibit cAMP production. rsc.org The accumulated cAMP can be quantified using various methods, including radioimmunoassays and enzyme-linked immunosorbent assays (ELISA). rsc.org

Cytotoxicity and Cell Viability Assays

Cytotoxicity and cell viability assays are essential for evaluating the toxic effects of this compound derivatives on cells. These assays help in determining the therapeutic index of a compound by comparing its effective concentration with its toxic concentration. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govnih.gov The results of these assays are typically expressed as the concentration of the compound that causes a 50% reduction in cell viability (IC50). Studies on various 3,4-dihydroisoquinoline derivatives have utilized such assays to assess their cytotoxicity against a range of human cancer cell lines and non-tumor cells. epa.govnih.gov

Cytotoxicity Data for 3,4-Dihydroisoquinoline Derivatives
Compound TypeCell Lines TestedAssay MethodKey FindingsReference
Isoquinolinequinone-amino acid derivativesAGS (gastric), SK-MES-1 (lung), J82 (bladder) cancer cell lines, and MRC-5 (non-tumor fibroblasts)MTT assaySome compounds showed moderate to high cytotoxic activity with good selectivity indexes. nih.gov
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivativesL929 cellsNot specifiedActive compounds did not show cytotoxicity. epa.gov
Pd(II) and Rh(III) complexes with isoquinoline (B145761) derivativesHepG2 cellsMTT assayEvaluation of in vitro cytotoxicity. nih.gov

Biochemical and Proteomics-Based Investigations

To gain deeper insights into the mechanism of action of this compound derivatives, biochemical and proteomics-based investigations can be employed. While specific proteomics studies on this particular amine scaffold are not widely reported, related investigations on similar structures provide a methodological framework. For example, a study on a 3,4-dihydroisoquinolin-1(2H)-one derivative utilized physiological and biochemical analysis, along with lipidomics, to suggest that its mode of action involves the disruption of biological membrane systems. nih.gov Lipidomics, a comprehensive analysis of lipids, can reveal alterations in cellular lipid profiles induced by a compound, providing clues about its molecular targets and pathways. Such 'omics' approaches can offer a global view of the cellular changes elicited by a compound.

In Vivo Preclinical Model Systems (Non-Human)

For instance, a 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative with STING inhibitory activity demonstrated robust in vivo anti-inflammatory efficacy in mouse models of STING agonist-stimulated systemic inflammation and cisplatin-induced acute kidney injury. nih.gov In another study, a 3,4-dihydroisoquinolin-1(2H)-one derivative showed significant in vivo preventive efficacy against a plant pathogen in a pot experiment. Furthermore, a derivative of 3,4-dihydroisoquinolin-1(2H)-one exhibited excellent antitumor efficacy in a xenograft model of non-Hodgkin's lymphoma. rsc.org These in vivo studies are essential for validating the therapeutic potential of these compounds before they can be considered for clinical trials in humans.

Rodent Models for Central Nervous System Activity Assessment

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) scaffold have been evaluated for their potential effects on the central nervous system, particularly for antidepressant and analgesic properties, using established rodent models.

Forced Swim Test (FST): This is a widely used model for screening potential antidepressant activity. In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant-like effect. Studies on 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) demonstrated that these compounds significantly decreased the immobility time in mice, comparable to the effects of the reference drug imipramine nih.govnih.gov. This suggests an increased motivation to escape from a stressful situation nih.gov.

Tail Suspension Test (TST): Similar to the FST, the TST is another behavioral model used to assess antidepressant potential. Mice are suspended by their tails, and the duration of immobility is recorded. A decrease in immobility is indicative of an antidepressant effect. Both TIQ and 1MeTIQ were shown to reduce immobility time in this test, further supporting their potential as antidepressants nih.gov.

Chronic Mild Stress (CMS) Model: The CMS model is a more etiologically relevant model of depression, involving the exposure of rodents to a series of unpredictable, mild stressors over a prolonged period. This typically leads to anhedonia, a core symptom of depression, which is measured by a decrease in sucrose consumption. TIQ was found to completely reverse the decrease in sucrose intake caused by CMS in rats, an effect comparable to that of imipramine nih.gov.

Analgesic Activity Models: The pain-relieving properties of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been assessed in vivo. While the specific models are not detailed in the abstract, such evaluations typically involve tests like the hot-plate test (for central analgesic activity) and the writhing test (for peripheral analgesic activity) to measure the response to thermal or chemical pain stimuli nih.govnih.gov.

Table 1: Rodent Models for CNS Activity of Tetrahydroisoquinoline Derivatives

Model Compound Tested Species Key Finding Reference
Forced Swim Test (FST) 1,2,3,4-Tetrahydroisoquinoline (TIQ) Rat Reduced immobility time, comparable to imipramine. nih.gov
Forced Swim Test (FST) TIQ & 1MeTIQ Mouse Significantly decreased immobility time. nih.gov
Tail Suspension Test (TST) TIQ & 1MeTIQ Mouse Significantly decreased immobility time. nih.gov
Chronic Mild Stress (CMS) 1,2,3,4-Tetrahydroisoquinoline (TIQ) Rat Reversed the CMS-induced decrease in sucrose intake. nih.gov
Analgesic Models (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides Mouse Compounds 2a and 2n showed significant analgesic effects. nih.gov

Animal Models for Anti-inflammatory Efficacy

The anti-inflammatory potential of 3,4-dihydroisoquinoline derivatives has been investigated using specific animal models that mimic different aspects of inflammatory diseases. A notable area of research involves derivatives that act as inhibitors of the Stimulator of Interferon Genes (STING) pathway, which plays a key role in innate immunity and inflammatory responses nih.gov.

STING Agonist-Stimulated Systemic Inflammation Model: This model is used to evaluate the in vivo efficacy of STING inhibitors. Inflammation is induced in mice by administering a STING agonist, which leads to a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. The efficacy of the test compound is determined by its ability to suppress this response. One study identified a 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative, compound 5c, which demonstrated robust anti-inflammatory efficacy in this model nih.gov.

Cisplatin-Induced Acute Kidney Injury (AKI) Model: Cisplatin is a chemotherapy drug known to cause nephrotoxicity, which involves a significant inflammatory component. This model is used to assess the protective effects of anti-inflammatory agents on kidney damage. Compound 5c was also evaluated in this mouse model and was found to protect against cisplatin-induced AKI. Further investigation revealed that the compound could restore renal mitochondrial function, reduce the production of reactive oxygen species, and decrease cell apoptosis nih.gov.

Table 2: Animal Models for Anti-inflammatory Efficacy of 3,4-Dihydroisoquinoline-2(1H)-carboxamide

Model Compound Tested Species Key Finding Reference
STING Agonist-Stimulated Systemic Inflammation Compound 5c Mouse Demonstrated robust in vivo anti-inflammatory efficacy. nih.gov
Cisplatin-Induced Acute Kidney Injury (AKI) Compound 5c Mouse Protected mice against cisplatin-induced AKI by restoring mitochondrial function and reducing apoptosis. nih.gov

In Vivo Efficacy Studies against Plant Pathogens

Derivatives of the 3,4-dihydroisoquinoline scaffold have been synthesized and evaluated for their potential as antifungal agents to protect crops from phytopathogens. These studies assess the compounds' ability to prevent or control plant diseases in a whole-plant setting.

Preventive Efficacy against Pythium recalcitrans: Pythium recalcitrans is an oomycete that causes diseases in various plants. In vivo studies have been conducted to evaluate the preventive efficacy of 3,4-dihydroisoquinolin-1(2H)-one derivatives. In one such study, a compound designated as I23 was tested on cucumber plants. The compound exhibited a preventive efficacy of 75.4%. When the dose was increased, the preventive efficacy reached 96.5% rsc.org.

Efficacy against Other Phytopathogenic Fungi: The antifungal activity of 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums has been evaluated against a broad spectrum of seven phytopathogenic fungi. These in vitro mycelial growth rate assays showed that the compounds have a broad antifungal spectrum nih.govnih.gov. For instance, compound 8 from this series showed the most potent activity against all tested fungi nih.gov. Further in vivo experiments with compound A13 from a related series showed significant protection against A. alternate on apple leaves, with efficacy comparable to the commercial fungicide boscalid researchgate.net.

Table 3: In Vivo Efficacy of 3,4-Dihydroisoquinoline Derivatives Against Plant Pathogens

Pathogen Compound Class Compound Host Plant Efficacy Reference
Pythium recalcitrans 3,4-dihydroisoquinolin-1(2H)-one I23 Cucumber 96.5% preventive efficacy rsc.org
Alternaria alternata 2-Aryl-3,4-dihydroisoquinolin-2-ium A13 Apple 70.97% protection activity researchgate.net

Preclinical Pharmacokinetic Characterization (e.g., absorption, bioavailability)

The preclinical pharmacokinetic assessment of 3,4-dihydroisoquinoline derivatives is essential for determining their potential as viable drug candidates. While comprehensive in vivo data on absorption and bioavailability for this compound specifically is limited in the public domain, studies on structurally related analogs provide valuable insights.

In Silico Predictions: Computational (in silico) models are often used in the early stages of drug discovery to predict pharmacokinetic properties. For a series of novel 1,3-disubstituted 3,4-dihydroisoquinolines, these models predicted favorable profiles, including high gastrointestinal absorption and the ability to cross the blood-brain barrier, suggesting potential for oral administration and central nervous system activity mdpi.com.

ADME Characteristics of Analogs: Studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives, developed as PARP inhibitors, have reported favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. These compounds were noted for having higher metabolic stability and greater free plasma concentration when compared to the established drug Olaparib, indicating a promising pharmacokinetic profile that warrants further preclinical development tandfonline.com.

The available data, primarily from related analogs, suggests that the 3,4-dihydroisoquinoline scaffold can be incorporated into molecules with favorable drug-like properties. However, detailed in vivo studies focusing on absorption rates, plasma concentration-time profiles, and absolute bioavailability are necessary to fully characterize the pharmacokinetic profile of specific derivatives like this compound.

Future Research Directions and Translational Perspectives for 3,4 Dihydroisoquinolin 2 1h Amine Research

Identification of Novel Biological Targets for the Dihydroisoquinoline Amine Scaffold

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework, closely related to the dihydroisoquinoline core, has been associated with a broad spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective effects. nih.govresearchgate.netdntb.gov.ua This suggests that the N-amino dihydroisoquinoline scaffold may interact with a diverse array of biological targets. Future research should prioritize the systematic screening of 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE and its derivatives against various target classes to uncover novel therapeutic opportunities.

Initial investigations could focus on enzymes and receptors that are known to be modulated by other isoquinoline (B145761) alkaloids. For instance, derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been shown to exhibit free-radical scavenging activity and inhibit enzymes such as D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). mdpi.com Furthermore, N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have demonstrated potential as urease inhibitors. acs.org A focused screening of This compound against these and other relevant enzymes could yield valuable insights into its mechanism of action.

A recent study on 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives identified them as potent inhibitors of the stimulator of interferon genes (STING) protein, highlighting the potential of this scaffold in modulating inflammatory responses. This finding strongly suggests that the N-amino variant could also interact with components of the innate immune system.

Table 1: Potential Biological Target Classes for the this compound Scaffold

Target ClassExamplesRationale for Investigation
Enzymes D-amino acid oxidase, Acetylcholinesterase, Butyrylcholinesterase, Urease, KinasesKnown activity of related dihydroisoquinoline derivatives. mdpi.comacs.org
Receptors Dopamine (B1211576) receptors, Serotonin (B10506) receptors, Adrenergic receptorsEstablished neurological effects of tetrahydroisoquinoline alkaloids. nih.gov
Immune System Proteins STING, Toll-like receptorsRecent findings on related carboxamide derivatives.
Ion Channels Calcium channels, Potassium channelsImplicated in various physiological processes and are common drug targets.

Development of Advanced Synthetic Strategies for Complex Derivatization

The synthesis of the 3,4-dihydroisoquinoline (B110456) core is well-established, with methods like the Bischler-Napieralski and Pictet-Spengler reactions being commonly employed. organic-chemistry.org However, the introduction of the N-amino functionality and subsequent complex derivatization present unique synthetic challenges. Future research should focus on developing novel and efficient synthetic routes to access a diverse library of This compound analogues.

One promising approach involves the development of one-pot multicomponent reactions. For example, a multicomponent assembly process has been successfully used to create libraries of 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amine derivatives. nih.gov Adapting such strategies could enable the rapid generation of diverse N-functionalized dihydroisoquinolines.

Furthermore, modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could be employed to introduce a wide range of substituents onto the aromatic ring or the exocyclic amine of the scaffold. The synthesis of 7-amino-3,4-dihydro-2H-isoquinolin-1-one has been achieved through the hydrogenation of the corresponding nitro derivative, a method that could potentially be adapted for the synthesis of the target compound. chemicalbook.com

Integration of Machine Learning and Artificial Intelligence in Compound Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel This compound derivatives.

In silico screening of virtual libraries of N-amino dihydroisoquinoline analogues against homology models of potential biological targets can help prioritize compounds for synthesis and biological evaluation. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the biological data of an initial set of compounds to predict the activity of new, unsynthesized analogues. This approach has been successfully applied to other heterocyclic scaffolds, such as 3,4-dihydroquinolin-2(1H)-one analogues, to identify potent inhibitors. nih.gov

Generative AI models can also be employed to design novel dihydroisoquinoline amine derivatives with desired physicochemical properties and predicted biological activities. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Exploration of Multifunctional Ligands based on the 3,4-Dihydroisoquinolin-2(1H)-yl Core

Multifunctional ligands, or designed multiple ligands, are single chemical entities capable of modulating multiple biological targets simultaneously. This approach is gaining traction in the treatment of complex multifactorial diseases like neurodegenerative disorders and cancer. The 3,4-dihydroisoquinolin-2(1H)-yl core, with its potential to interact with various targets, is an excellent starting point for the design of such ligands.

Future research could focus on conjugating the This compound scaffold with other pharmacophores known to have complementary biological activities. For example, linking it to a known antioxidant moiety could result in a dual-action agent with both neuroprotective and anti-inflammatory properties. The synthesis of such hybrid molecules would require versatile chemical strategies that allow for the selective modification of different parts of the parent scaffold.

Stereochemical Considerations in Optimizing Biological Activity

The introduction of substituents on the dihydroisoquinoline ring can create chiral centers, and the stereochemistry of these centers can have a profound impact on biological activity. The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a key step in the synthesis of many chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are important precursors for various biologically active alkaloids. rsc.org

Future work on This compound derivatives should, therefore, include a thorough investigation of their stereochemical properties. The development of stereoselective synthetic methods will be crucial for accessing individual enantiomers and diastereomers. rsc.org Biological evaluation of the separated stereoisomers will be essential to determine the optimal configuration for a given biological target. Asymmetric catalysis, using chiral metal catalysts or organocatalysts, will likely play a pivotal role in these synthetic efforts. mdpi.com

Potential for Chemical Probes and Research Tools

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein or pathway. The This compound scaffold, upon optimization for potency and selectivity against a particular target, could be developed into valuable chemical probes.

For instance, if a derivative is found to be a potent and selective inhibitor of a specific enzyme, it could be functionalized with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to enable visualization of the enzyme in cells or for use in pull-down assays to identify its binding partners. The development of luminescent dihydrothieno[2,3-c]isoquinolines demonstrates the feasibility of incorporating reporter functionalities into related heterocyclic systems. acs.org These research tools would be invaluable for elucidating the biological roles of their targets and for validating them as potential therapeutic targets.

Q & A

Basic: What are the common synthetic routes for 3,4-Dihydroisoquinolin-2(1H)-amine derivatives in medicinal chemistry?

The synthesis of this compound derivatives often involves:

  • Friedländer Reaction : 2-(3,4-Dihydroisoquinolin-1-yl)anilines are condensed with ketones to form functionalized 4-arylquinolines, enabling structural diversification .
  • Palladium-Catalyzed C–H Bond Functionalization : Efficient for introducing amino groups at the 1-position of the dihydroisoquinoline scaffold, avoiding traditional multistep approaches .
  • Nucleophilic Displacement : Chloropropyl intermediates (e.g., compound 36 ) react with amines (e.g., dimethylamine) under catalytic KI to introduce substituents .

Basic: How are spectroscopic techniques (NMR, MS) employed to characterize this compound derivatives?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent orientation. For example, the methyl group in tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate shows distinct splitting patterns at δ 1.45 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formulas. A derivative with molecular formula C10H12N2S\text{C}_{10}\text{H}_{12}\text{N}_2\text{S} was confirmed via HRMS (observed m/z 192.28 vs. calculated 192.28) .

Advanced: How can researchers optimize reaction conditions for introducing substituents at the 1-amino position?

  • Catalytic Systems : Palladium catalysts with ligands like Xantphos enhance C–H bond activation efficiency, achieving yields >80% in aminoimidoylation reactions .
  • Solvent and Temperature : Aqueous acetonitrile at 60°C improves nucleophilic displacement kinetics for amine coupling, as seen in the synthesis of dimethylamine-substituted intermediates .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) groups stabilize reactive amines during synthesis, as demonstrated in tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate preparation .

Advanced: What strategies address contradictory biological activity data among structurally similar derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing a benzyl group with a morpholinomethyl moiety in 3,4-dihydroisoquinoline-2(1H)-carboxamides significantly alters monoamine oxidase inhibition .
  • Assay Standardization : Control variables like enzyme concentration (e.g., CDK6 in kinase assays) and solvent polarity to minimize variability .
  • Meta-Analysis : Cross-reference data from systematic reviews (e.g., DHPM derivatives’ activities) to identify consensus trends .

Advanced: How does molecular docking explain dual inhibitory activity against targets like CDK4/6 and aromatase?

  • Hydrophobic Interactions : The 3,4-dihydroisoquinoline core forms alkyl interactions with Leu152 (CDK6) and π-stacking with aromatase’s heme group .
  • Hydrogen Bonding : Sulfonamide groups in derivatives engage HOH1011 (CDK6) and active-site water molecules in aromatase, enhancing binding affinity .
  • Conformational Flexibility : Derivatives with rotatable bonds (e.g., methylene linkers) adapt to distinct active-site geometries across targets .

Advanced: How can enantiomeric purity of 3,4-dihydroisoquinoline derivatives be resolved for chiral drug development?

  • Chiral Chromatography : Use amylose-based columns to separate (S)- and (R)-enantiomers of N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .
  • Asymmetric Synthesis : Employ chiral auxiliaries like (S)-BINOL in Friedländer reactions to favor enantioselective quinoline formation .

Advanced: What statistical methods validate the reproducibility of biological assays for 3,4-dihydroisoquinoline derivatives?

  • ANOVA with Post-Hoc Testing : Used to compare mean IC50_{50} values across triplicate experiments (e.g., antimicrobial assays in ).
  • Fisher’s LSD Test : Applied at a 95% confidence interval to determine significant differences in lipidomic profiles of treated vs. control samples .

Advanced: How do lipid interactions influence the pharmacokinetics of 3,4-dihydroisoquinoline derivatives?

  • Lipidomic Profiling : MS/MS-based lipid identification (e.g., Lipid Search database) reveals compound accumulation in phospholipid bilayers, affecting bioavailability .
  • LogP Optimization : Derivatives with logP ~2.5 (e.g., tert-butyl esters) balance membrane permeability and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.